molecular formula C24H26N2O5 B11670440 5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11670440
M. Wt: 422.5 g/mol
InChI Key: MCXSVTHLKVHOOP-UHFFFAOYSA-N
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Description

The compound 5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-ethyl-5-methylphenol with 2-(2-bromoethoxy)benzaldehyde to form an ether linkage. This intermediate is then reacted with 1,3-dimethylbarbituric acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-({2-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 5-({2-[2-(3-Ethylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 5-({2-[2-(3-Propylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Uniqueness

The unique combination of ethyl and methyl groups in 5-({2-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and biological activities compared to its analogs.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

5-[[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H26N2O5/c1-5-17-12-16(2)13-19(14-17)30-10-11-31-21-9-7-6-8-18(21)15-20-22(27)25(3)24(29)26(4)23(20)28/h6-9,12-15H,5,10-11H2,1-4H3

InChI Key

MCXSVTHLKVHOOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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